3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline
Description
Properties
IUPAC Name |
3a-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-13-8-4-10-14(13)12-6-3-2-5-11(12)7-9-13/h2-3,5-7,9H,4,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFAOTHEUHCYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a domino imine formation followed by intramolecular annulation and subsequent reactions can yield the desired compound . Industrial production methods may involve optimized versions of these synthetic routes to ensure higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation at specific positions due to its electron-rich aromatic system. Key findings include:
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Potassium permanganate (KMnO₄) in acidic conditions oxidizes the tetrahydroquinoline moiety to a quinoline derivative while preserving the pyrrole ring.
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Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the methyl group at the 3a position to a carbonyl group, yielding 3a-keto derivatives .
Critical factors :
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Reaction temperature (60–80°C optimal for KMnO₄)
-
Solvent polarity (polar aprotic solvents enhance oxidation rates)
Reduction Reactions
Reductive transformations primarily target the quinoline ring or substituents:
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Lithium aluminum hydride (LiAlH₄) reduces the quinoline ring to a tetrahydroquinoline, forming 3a-methyl-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline.
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Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrrole double bond, yielding a fully saturated pyrrolidine system .
Product stability :
Cyclization and Ring-Opening Reactions
Thermal or acid-catalyzed cyclization reactions dominate its reactivity:
Mechanistic notes :
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Cyclization proceeds via intramolecular nucleophilic attack at the quinoline nitrogen .
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Mechanochemical activation reduces reaction time from 24 hrs to 3 hrs .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions due to its dipolarophilic character:
4.1. With Fumaronitrile
Reaction with fumaronitrile under triethylamine yields stereoselective pyrrolo-quinoline hybrids :
| Product | H1 δ(ppm) | J₁,₂ (Hz) | H2 δ(ppm) | J₂,₃ (Hz) | H3 δ(ppm) | H10 δ(ppm) |
|---|---|---|---|---|---|---|
| 9a | 5.89 | 9.00 | 4.72 | 4.00 | 4.21 | 5.12 |
| 9b | 5.96 | 9.00 | 4.72 | 4.00 | 4.22 | 5.10 |
Key observations :
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Trans configuration of fumaronitrile is preserved in products .
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Substituents at C-1 influence regioselectivity (e.g., aryl groups favor aromatization) .
4.2. Copper-Catalyzed Annulation
Cu(II)-catalyzed reactions with 2H-azirines yield pyrrolo[3,4-b]quinolines :
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Catalyst : Cu(OAc)₂ (5 mol%)
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Conditions : MeOH, 100°C, 20 min
Functionalization at the Methyl Group
The 3a-methyl group undergoes nucleophilic substitution under harsh conditions:
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Bromination (NBS) : Forms 3a-bromomethyl derivatives, which are intermediates for cross-coupling reactions.
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Grignard addition : Methyl lithium adds to the carbonyl group in oxidized derivatives, restoring the methyl substituent .
Stability and Degradation Pathways
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and antitumor agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyrrolo[2,1-a]isoquinoline Derivatives
- Core Structure: The pyrrole ring is fused to isoquinoline at the [2,1-a] position.
- Biological Activity : Found in alkaloids such as lamellarin D (topoisomerase I inhibitor) and crispine A (antiproliferative agent) .
- Key Difference : The altered annulation position ([2,1-a] vs. [1,2-a]) modifies electronic distribution and steric interactions, impacting receptor binding and potency .
Pyrrolo[3',4':3,4]pyrrolo[1,2-a]quinoline Derivatives
- Core Structure : Additional pyrrole rings fused to the parent scaffold.
- Applications : Enhanced antimicrobial activity due to increased planarity and hydrogen-bonding capacity .
7-Methoxypyrrolo[1,2-a]quinoline
Physicochemical Properties
Biological Activity
Overview
3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline is a nitrogen-containing heterocyclic compound characterized by its unique structure that combines a pyrrole ring with a quinoline framework. This compound belongs to the broader class of pyrroloquinolines, which are recognized for their diverse biological activities and potential therapeutic applications. Research has highlighted its significance in medicinal chemistry due to its promising antimicrobial, anti-inflammatory, and antitumor properties.
- Molecular Formula : C13H15N
- Molecular Weight : 185.26 g/mol
- IUPAC Name : 3a-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinoline
- Canonical SMILES : CC12CCCN1C3=CC=CC=C3C=C2
The biological activity of 3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline is attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It potentially inhibits enzymes involved in inflammatory pathways.
- Receptor Interaction : The compound may bind to specific receptors that modulate cellular responses related to inflammation and tumor growth.
Antimicrobial Activity
Research indicates that compounds within the pyrroloquinoline family exhibit significant antimicrobial properties. For example, studies have shown that 3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline can inhibit the growth of various bacterial strains.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial as chronic inflammation is often linked to various diseases, including cancer.
Antitumor Activity
Preliminary research suggests that this compound may possess antitumor properties. In cellular assays, it has shown the ability to induce apoptosis in cancer cell lines. The structure–activity relationship (SAR) analysis indicates that specific substitutions on the pyrroloquinoline scaffold enhance its anticancer efficacy.
Study 1: Anticancer Activity Evaluation
A series of experiments were conducted to evaluate the anticancer activity of 3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer types.
Study 2: Anti-inflammatory Mechanism
In a separate study focusing on inflammation:
- Objective : To assess the inhibitory effect on TNF-α production.
- Method : Human peripheral blood mononuclear cells (hPBMCs) were treated with varying concentrations of the compound.
- Results :
- At concentrations above 5 µM, there was a significant reduction in TNF-α levels.
- The mechanism was attributed to the inhibition of NF-kB signaling pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline compared to related compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |
|---|---|---|---|
| 3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline | Moderate | High | High |
| 4-(3a-methyl-1,5-dioxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinazolin-4(5H)-yl)butanoic acid | Low | Moderate | Moderate |
This table illustrates that while similar compounds may share some biological activities, 3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline stands out for its potent anti-inflammatory and antitumor effects.
Q & A
Q. Why do some studies report divergent antimicrobial activities for structurally similar analogs?
- Resolution : Cross-examine assay conditions. For instance, MIC values vary with bacterial strain (e.g., Gram-positive vs. Gram-negative) due to differences in cell wall permeability. Additionally, nitro groups may act as prodrugs in anaerobic environments (e.g., against Helicobacter pylori) but remain inert in aerobic assays .
Q. How to reconcile discrepancies in cycloaddition regioselectivity between literature methods?
- Resolution : Evaluate solvent polarity and base strength. Polar aprotic solvents (e.g., DMF) favor endo transition states, while weak bases (e.g., KCO) may incompletely generate ylides, leading to competing pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
